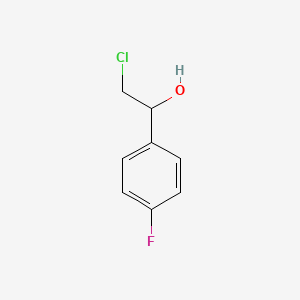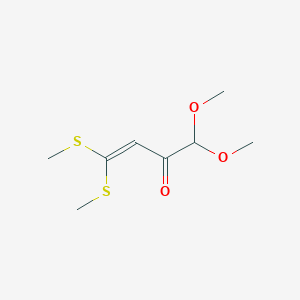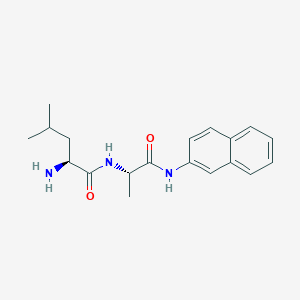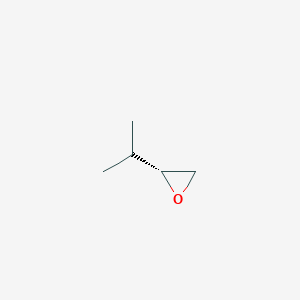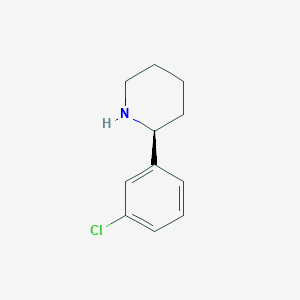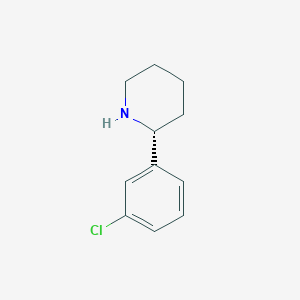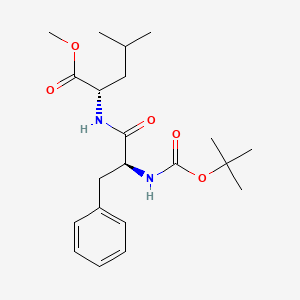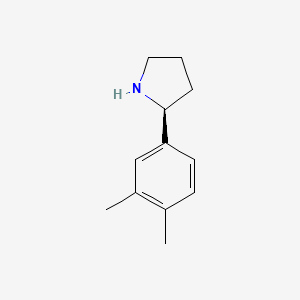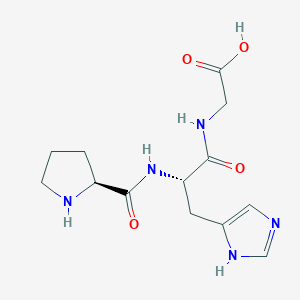
H-Pro-his-gly-OH
Descripción general
Descripción
“H-Pro-his-gly-OH” is a tripeptide composed of three amino acids: Proline (Pro), Histidine (His), and Glycine (Gly). It’s a type of peptide that could be involved in various biological processes .
Synthesis Analysis
Peptides like “H-Pro-his-gly-OH” are typically synthesized using techniques such as solid-phase peptide synthesis. This involves the sequential addition of protected amino acids to a growing peptide chain . The process is complex and requires careful control of conditions and reagents .Molecular Structure Analysis
The molecular structure of “H-Pro-his-gly-OH” would be determined by the specific arrangement and properties of its constituent amino acids. Tools like PepDraw can be used to visualize the primary structure of the peptide.Chemical Reactions Analysis
The chemical reactions involving “H-Pro-his-gly-OH” would largely depend on its specific role and environment. For instance, in a biological context, it might be involved in reactions with enzymes or other biomolecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Pro-his-gly-OH” would be influenced by the properties of its constituent amino acids. For instance, the presence of Proline (a nonpolar amino acid) could influence the peptide’s solubility, while the presence of Histidine (which has an ionizable side chain) could influence its charge properties .Aplicaciones Científicas De Investigación
Hydroxyl Radical Interactions and Peptide Unfolding
- Owen et al. (2012) investigated the reaction of hydroxyl radicals (•OH) with different conformations of Gly and Ala residues, examining their impact on peptide unfolding. This study offers insight into the potential role of •OH in initiating the unfolding of peptides and proteins, which is relevant for diseases like Alzheimer's where peptide misfolding is involved (Owen et al., 2012).
Polyproline-II Structure Formation
- Helbecque and Loucheux-Lefebvre (2009) explored the formation of polyproline II-like structures in linear proline-containing peptides H-Gly-(Pro)n-OH, demonstrating the critical chain length for this structure formation. This research contributes to understanding the structural dynamics of peptides (Helbecque & Loucheux-Lefebvre, 2009).
Peptide Amidation and Biological Activity
- Kizer et al. (1984) studied the conversion of the peptide H-Pro-Leu-Gly-OH to thyrotropin-releasing hormone in the rat brain, revealing the presence of enzymes that catalyze this conversion. This research is significant for understanding peptide processing in the brain (Kizer et al., 1984).
Collagen Structure and Stability
- Nemethy and Scheraga (1986) and Kishimoto et al. (2005) examined the role of hydroxyproline in stabilizing collagen fibrils, highlighting the importance of specific amino acid sequences like Gly-Pro-Hyp incollagen structure and function. These studies underscore the critical role of specific amino acid sequences in the stability and integrity of collagen, a major component of connective tissues (Némethy & Scheraga, 1986); (Kishimoto et al., 2005).
Environmental Implications of Hydroxyl Radicals
- Gligorovski et al. (2015) provided a comprehensive review of the role of hydroxyl radicals in different environmental compartments. This research is crucial for understanding the environmental implications of reactive species like •OH, including their interactions with organic and inorganic substances (Gligorovski et al., 2015).
Hydroxylation in Protein and Peptide Synthesis
- Rhoads and Udenfriend (1969) and Hutton et al. (1967) explored the hydroxylation of specific proline residues in peptides and its implications for protein synthesis. Their findings have implications for the biosynthesis of proteins like collagen, where hydroxylation plays a key role in structural integrity (Rhoads & Udenfriend, 1969); (Hutton et al., 1967).
Tooth Bleaching Mechanisms
- Kawamoto and Tsujimoto (2004) investigated the mechanisms of tooth bleaching using hydrogen peroxide. This study highlights the role of hydroxyl radicals and hydrogen peroxide in affecting the organic components of dentin, providing insights into cosmetic dentistry applications (Kawamoto & Tsujimoto, 2004).
Safety And Hazards
Direcciones Futuras
The future research directions for “H-Pro-his-gly-OH” could involve further exploration of its biological roles and potential applications. This could include studying its interactions with other molecules, investigating its potential therapeutic uses, and developing methods for its efficient synthesis .
Propiedades
IUPAC Name |
2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4/c19-11(20)6-16-12(21)10(4-8-5-14-7-17-8)18-13(22)9-2-1-3-15-9/h5,7,9-10,15H,1-4,6H2,(H,14,17)(H,16,21)(H,18,22)(H,19,20)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXGFAIZUQBBBG-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-his-gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1639517.png)
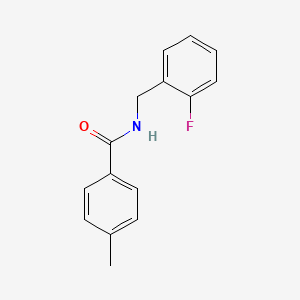
![[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B1639534.png)
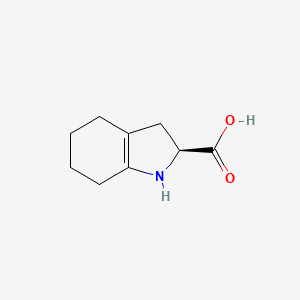
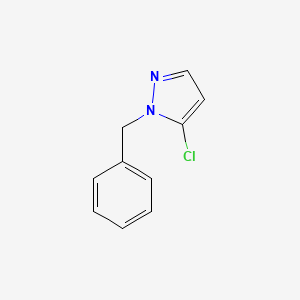
![5-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B1639538.png)
